Product packaging for 3-(1-Nitrosopyrrolidin-2-yl)pyridine(Cat. No.:CAS No. 53759-22-1)

3-(1-Nitrosopyrrolidin-2-yl)pyridine

Cat. No.: B10823485
CAS No.: 53759-22-1
M. Wt: 177.20 g/mol
InChI Key: XKABJYQDMJTNGQ-UHFFFAOYSA-N
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Description

Precursor Compounds and Origin Mechanisms

The primary precursor to NNN is nornicotine (B190312), a secondary alkaloid derived from nicotine (B1678760). The journey from the abundant primary alkaloid, nicotine, to the carcinogenic NNN involves key biochemical and chemical steps.

The initial and crucial step in the formation of NNN's immediate precursor is the N-demethylation of nicotine to produce nornicotine. nih.govpnas.org This biochemical conversion is primarily mediated by a specific family of enzymes within the tobacco plant. nih.govpnas.org

Enzymatic Conversion: Research has identified a group of cytochrome P450 monooxygenases, specifically the CYP82E family, as the key players in this process. nih.govpnas.org One particular enzyme, CYP82E4, has been shown to function as a nicotine demethylase, effectively removing the methyl group from the pyrrolidine (B122466) ring of the nicotine molecule to yield nornicotine. nih.govpnas.org

Genetic Variability: The expression of the gene encoding CYP82E4 can vary significantly among different tobacco varieties. nih.gov In many commercial tobacco types, the expression of this gene is suppressed, resulting in low levels of nornicotine, typically less than 5% of the total alkaloid content. nih.gov However, in what are termed "converter" plants, the gene for CYP82E4 becomes activated, leading to a substantial conversion of nicotine to nornicotine, which can be as high as 95% of the leaf's alkaloid pool. nih.gov This conversion process is particularly active during leaf senescence and curing. nih.gov

Enantioselectivity: Studies have also revealed an enantioselective nature of the nicotine demethylase enzymes. nih.gov These enzymes, including CYP82E4, CYP82E5v2, and CYP82E10, preferentially demethylate (R)-nicotine at a significantly higher rate than (S)-nicotine. nih.gov This selectivity helps to explain the varying enantiomeric composition of nornicotine found in tobacco leaves. nih.gov While the reverse reaction, the methylation of nornicotine back to nicotine, has been observed, it is considered a minor biosynthetic pathway. coresta.org

Key Enzymes in Nicotine Demethylation
EnzymeFunctionSignificance
CYP82E4Major nicotine demethylaseResponsible for the majority of nornicotine formation in "converter" tobacco plants. nih.govpnas.orgnih.gov
CYP82E5v2Nicotine demethylaseContributes to nornicotine formation with a high selectivity for (R)-nicotine. nih.gov
CYP82E10Nicotine demethylaseAlso shows a strong preference for demethylating (R)-nicotine. nih.gov

Once nornicotine is formed, it becomes a direct precursor for the formation of NNN through a chemical process called nitrosation. nih.govwikipedia.org This reaction involves the addition of a nitroso group (-N=O) to the secondary amine of the nornicotine molecule. wikipedia.org

Chemical Reaction: The nitrosation of nornicotine is an abiotic reaction that occurs when nornicotine comes into contact with nitrosating agents. researchgate.net The primary nitrosating agents are derived from nitrite (B80452) (NO₂⁻). nih.govresearchgate.net Under acidic conditions, such as those present during tobacco curing, nitrous acid (HNO₂) is formed, which can then generate the nitrosonium ion (N=O⁺), the reactive species that attacks the nitrogen atom of nornicotine's pyrrolidine ring. wikipedia.org

Kinetics: The nitrosation of nornicotine follows third-order reaction kinetics, typical for the nitrosation of aliphatic secondary amines. nih.gov This indicates that the rate of reaction is dependent on the concentrations of both nornicotine and the nitrosating agent.

Endogenous Formation: It's important to note that the nitrosation of nornicotine is not limited to the tobacco leaf. Studies have shown that NNN can also be formed endogenously in the human body, such as in the saliva and stomach, where ingested or absorbed nornicotine can react with nitrites from dietary or endogenous sources. wikipedia.orgoup.comnih.govnih.gov

Environmental and Process-Related Formation Dynamics in Tobacco

The formation of NNN is not static but is dynamically influenced by the conditions under which tobacco is grown, cured, and processed. These environmental and process-related factors play a crucial role in determining the final concentration of NNN in tobacco products.

The post-harvest handling of tobacco leaves is a critical period for NNN formation. nih.govresearchgate.net The methods used for curing, fermenting, and processing the tobacco can significantly impact the levels of this carcinogen.

Curing Methods: Different curing methods create distinct environments that influence NNN formation. Air-curing, commonly used for Burley tobacco, often leads to higher levels of NNN compared to flue-curing. nih.govresearchgate.net This is partly because air-curing is a slower process that allows more time for the necessary chemical reactions to occur. researchgate.net The use of direct-fired heating with propane (B168953) during curing can also increase NNN levels. nih.gov

Fermentation and Aging: Processing steps like fermentation and aging, which are common for many tobacco products, can promote the growth of microorganisms that contribute to nitrite formation, thereby increasing the potential for nornicotine nitrosation. tandfonline.com Storing tobacco leaves under humid conditions or in bales can also lead to higher NNN levels. nih.gov

Temperature: Elevated temperatures during storage and processing can accelerate the formation of tobacco-specific nitrosamines. nih.govresearchgate.net

Factors Influencing NNN Formation During Tobacco Processing
FactorEffect on NNN FormationReason
Air-Curing (e.g., Burley tobacco)IncreasesSlower process allows more time for nitrosation; often higher nitrate (B79036) content. nih.govresearchgate.net
Flue-CuringDecreases (compared to air-curing)Faster process with higher temperatures that can inhibit microbial activity. nih.govfrontiersin.org
Fermentation and AgingIncreasesPromotes microbial growth and nitrite formation. tandfonline.com
High Humidity StorageIncreasesFacilitates microbial activity and chemical reactions. nih.gov
High Temperature StorageIncreasesAccelerates the rate of chemical reactions leading to NNN formation. nih.govresearchgate.net

A key limiting factor in the formation of NNN is the availability of nitrite. researchgate.net While some nitrite may be present from other sources, a significant contribution comes from the metabolic activity of microorganisms present on the tobacco leaves. nih.govtandfonline.com

Microbial Nitrate Reduction: Certain bacteria and fungi possess the enzyme nitrate reductase, which allows them to convert nitrate (NO₃⁻), absorbed by the tobacco plant from fertilizers, into nitrite (NO₂⁻). nih.govtandfonline.com This process, known as dissimilatory nitrate reduction, is particularly active under the low-oxygen conditions that can occur during curing and fermentation. nih.gov

Key Microorganisms: Several bacterial species have been identified on tobacco leaves that are capable of reducing nitrate to nitrite, including species of Corynebacterium, Enteractinococcus, and Staphylococcus. nih.govfrontiersin.org The presence and activity of these nitrate-reducing microorganisms are influenced by factors such as the tobacco type, curing conditions, and storage practices. frontiersin.orgnih.gov

Correlation with NNN Levels: Research has shown a strong positive correlation between the levels of nitrate, the presence of nitrate-reducing bacteria, the concentration of nitrite, and the final amount of NNN in cured tobacco. nih.gov

While a significant portion of NNN is pre-formed in the tobacco leaf before it is ever smoked, the act of combustion can also contribute to its formation through a process known as pyrosynthesis. mdpi.com

Formation during Smoking: During the burning of tobacco, the high temperatures can lead to the formation of NNN from its precursors. mdpi.com It is estimated that roughly half of the NNN found in tobacco smoke originates from the unburnt tobacco, while the remainder is formed during the combustion process. wikipedia.org

Precursors for Pyrosynthesis: Nornicotine is a primary precursor for the pyrosynthesis of NNN. mdpi.com The intense heat of a burning cigarette provides the energy for the nitrosation reaction to occur rapidly.

The formation of 3-(1-Nitrosopyrrolidin-2-yl)pyridine (B7826418) is a multifaceted process rooted in the biochemistry of the tobacco plant and heavily influenced by post-harvest handling and processing. From the enzymatic demethylation of nicotine to nornicotine, to the microbially-driven formation of nitrite, and the subsequent chemical nitrosation, each step in this pathway contributes to the presence of this potent carcinogen in tobacco products. A thorough understanding of these formation mechanisms is essential for developing strategies to minimize the levels of NNN and ultimately protect public health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B10823485 3-(1-Nitrosopyrrolidin-2-yl)pyridine CAS No. 53759-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-nitrosopyrrolidin-2-yl)pyridine
Source PubChem
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InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABJYQDMJTNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860182
Record name 3-(1-Nitrosopyrrolidin-2-yl)pyridine
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N'-nitrosonornicotine
Source Human Metabolome Database (HMDB)
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CAS No.

80508-23-2, 84237-38-7, 16543-55-8
Record name 3-(1-Nitroso-2-pyrrolidinyl)pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N'-Nitrosonornicotine
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Record name 3-(1-nitrosopyrrolidin-2-yl)pyridine
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Record name N'-Nitrosonornicotine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-nitrosonornicotine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

47 °C
Record name N'-nitrosonornicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Formation Pathways of 3 1 Nitrosopyrrolidin 2 Yl Pyridine

Endogenous Chemical Formation Pathways in Controlled Biological Systems

The endogenous synthesis of NNN is a significant area of research due to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer. wikipedia.org The primary mechanism for its formation is the nitrosation of nornicotine (B190312), a tobacco alkaloid that is also a metabolite of nicotine (B1678760). wikipedia.orgnih.gov This reaction can be influenced by various physiological factors, most notably pH.

Nitrosation in Specific In Vitro Biological Milieus (e.g., pH-controlled solutions mimicking physiological conditions)

Studies have demonstrated that NNN can form from nornicotine in biological fluids such as saliva and under conditions that simulate the human stomach. The oral cavity provides a conducive environment for this conversion, where nitrite (B80452), a component of saliva often derived from dietary nitrates through bacterial action, can react with nornicotine. nih.govnih.gov

One study investigated the formation of NNN by incubating [pyridine-D4]nornicotine in human saliva from non-smoking volunteers. The use of a deuterated form of nornicotine allowed for the specific identification of newly formed NNN. The results showed that detectable amounts of [pyridine-D4]NNN were produced in the majority of the saliva samples without the addition of any external nitrosating agents. nih.gov The yield of this conversion, however, varied among individuals. nih.gov

Formation of [pyridine-D4]NNN in Human Saliva

Number of SamplesSamples with Detectable [pyridine-D4]NNNYield Range (% of added alkaloid)Reference
1080.003% - 0.051% nih.gov

The pH of the environment plays a critical role in the nitrosation of nornicotine. While the neutral pH of the oral cavity can support NNN formation, the highly acidic environment of the stomach provides even more favorable conditions for this reaction. wikipedia.orgnih.gov An investigation into the formation of NNN in urine fortified with nornicotine, sodium nitrite, and sodium nitrate (B79036) at various pH levels demonstrated a clear pH-dependent relationship. The highest formation of NNN was observed at a highly acidic pH of 2.

Formation of NNN in Urine at Various pH Levels

pH LevelIncubation ConditionsRelative NNN FormationReference
2Room Temperature, 10 minHighest
3-12Room Temperature, 10 minSignificantly Lower

These in vitro studies underscore the potential for endogenous NNN formation from nornicotine under various physiological conditions, with pH being a key determining factor.

Investigation of Formation in Ex Vivo Tissue and Organ Culture Models

Research utilizing ex vivo tissue and organ culture models has provided further insight into the localized formation and metabolic activation of NNN in target tissues. These models allow for the study of tissue-specific processes that may not be fully replicated in simpler in vitro systems.

A study using tissues from Sprague-Dawley and Fisher rats, species in which NNN is known to induce tumors of the nasal cavity and esophagus, investigated the formation of tissue-bound NNN metabolites. Following the administration of radiolabeled NNN ([14C]NNN), a significant localization of these metabolites was observed in the mucosa of the nasal cavity and esophagus. nih.gov Furthermore, when these tissues were incubated with [14C]NNN in vitro, they demonstrated the capacity to form tissue-bound metabolites. nih.gov This suggests that the metabolic activation of NNN, a critical step in its carcinogenic activity, can occur directly within these target tissues. nih.gov

While the direct formation of NNN from nornicotine in ex vivo tissue models is a complex area of study, organ culture models have been employed to investigate the biological effects of pre-formed NNN on specific tissues. For instance, an in vitro organ culture model of murine palatal development was used to examine the impact of NNN on palatal fusion. nih.gov In this model, embryonic palates were exposed to varying concentrations of NNN. nih.gov Although this study focused on the toxicological effects of NNN rather than its formation, it demonstrates the utility of organ culture systems in studying the interactions of this compound at the tissue level. nih.gov

These ex vivo studies, particularly those demonstrating the formation of active metabolites in target tissues, highlight the importance of localized biochemical processes in the biological activity of 3-(1-Nitrosopyrrolidin-2-yl)pyridine (B7826418).

Synthetic Chemistry and Analog Development of this compound

The synthesis of this compound, commonly known as N'-nitrosonornicotine (NNN), and its analogs is crucial for toxicological research, metabolic studies, and as analytical standards. Methodologies range from derivatization of naturally occurring alkaloids to the complex preparation of isotopically labeled and enantiomerically pure forms.

Chemical Reactivity and Stability of 3 1 Nitrosopyrrolidin 2 Yl Pyridine

Thermal and Oxidative Decomposition Studies

Studies on the decomposition of N'-Nitrosonornicotine (NNN), a compound chemically identical to 3-(1-Nitrosopyrrolidin-2-yl)pyridine (B7826418), reveal its susceptibility to degradation under thermal stress, with distinct pathways and products depending on the atmospheric conditions.

Under inert atmospheric conditions, the pyrolysis of NNN primarily initiates with the cleavage of the N-NO bond. nih.gov This initial step leads to the formation of a nitrogen oxide radical and a nornicotine (B190312) radical. The subsequent reactions of the nornicotine radical proceed through two main pathways: dehydrogenation and methylation. The dehydrogenation pathway yields 3-(4,5-dihydro-3H-pyrrol-2-yl)pyridine, which is a major product. This intermediate can further decompose through the breaking of C-N and C-C bonds within the five-membered ring to form 3-vinylpyridine and 3-pyridinecarbonitrile.

Flash pyrolysis experiments conducted in a helium atmosphere at temperatures of 300°C, 400°C, and 500°C have identified several key decomposition products. At 300°C, a significant portion of NNN remains undecomposed. As the temperature increases to 400°C and 500°C, the amount of NNN decreases significantly, being almost completely decomposed at the highest temperature. The main products observed during pyrolysis are myosmine, 3-pyridinecarbonitrile, and nornicotine. mdpi.com Myosmine is a major product at all tested temperatures, with its yield peaking at around 400°C. The yield of 3-pyridinecarbonitrile shows a marked increase with temperature, becoming the second major product at 500°C.

Table 1: Major Pyrolysis Products of this compound under an Inert Atmosphere

Product Name Chemical Structure Observations
Myosmine C9H10N2 Main product at 400°C and 500°C.
3-Pyridinecarbonitrile C6H4N2 Yield increases significantly with temperature, becoming a major product at 500°C.
Nornicotine C9H12N2 A precursor to NNN, also formed during its pyrolysis.

This table is based on data from the pyrolysis of N'-Nitrosonornicotine (NNN).

The decomposition of this compound is significantly influenced by the presence of an oxidizing atmosphere. In comparison to an inert atmosphere, the compound decomposes at lower temperatures in the presence of air (an oxidizing atmosphere). mdpi.com

Under oxidative conditions, the primary decomposition products are similar to those observed in an inert atmosphere, namely 3-pyridinecarbonitrile and myosmine. However, the oxidative atmosphere also leads to the formation of 5,6-dimethyl-3H-pyrrolo[2,3-b]pyridine, as well as significant amounts of carbon dioxide and water, which are products of the oxidative degradation of the organic structure. mdpi.com

Chemical Incompatibilities and Reaction Profiles with Common Laboratory Reagents

The reactivity of this compound is largely dictated by the N-nitroso functional group. N-nitrosamines, as a class, exhibit characteristic reactions with various common laboratory reagents.

Acids: In acidic conditions, N-nitrosamines can undergo denitrosation, which involves the cleavage of the N-NO bond to yield the corresponding secondary amine (nornicotine in this case) and a nitrosating agent. nih.gov This reaction can be accelerated by the presence of nucleophiles. nih.gov The photolysis of N-nitrosamines is also known to be highly efficient in the presence of strong acids. wikipedia.org

Reducing Agents: N-nitrosamines can be reduced to their corresponding hydrazines or amines. A variety of reducing agents can effect these transformations, including metal-based reagents like zinc dust in acetic acid. nih.gov For instance, sodium dithionite (Na2S2O4) in an aqueous sodium hydroxide solution has been shown to be highly effective at reducing N-nitrosamines. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) can also be employed to reduce nitrosamines to the corresponding hydrazines. researchgate.net

Oxidizing Agents: N-nitrosamines can be oxidized to the corresponding N-nitramines. Reagents such as peroxytrifluoroacetic acid can achieve this transformation by oxidizing the existing nitroso moiety. nih.gov

Organometallic Reagents: N-nitrosamines are susceptible to nucleophilic attack at the nitrogen of the nitroso group by organolithium and Grignard reagents. These reactions typically lead to the formation of substituted hydrazones or hydrazines. nih.gov

Degradation Kinetics and Environmental Fate Studies in Controlled Experimental Systems

The environmental persistence and fate of this compound are influenced by biotic and abiotic degradation processes.

Limited studies have investigated the biodegradation of this compound. One study demonstrated that a bacterial strain, Bacillus sp. J54, isolated from tobacco leaves, was capable of degrading NNN. When a solution of this strain was sprayed on flue-cured tobacco leaves, the NNN content decreased by 26.27%. nih.gov This suggests that microbial degradation can play a role in reducing the concentration of this compound in certain environments.

Regarding its fate in the atmosphere, vapor-phase N-nitrosonornicotine is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in the air is approximately 16 hours. nih.gov N-nitrosamines are also known to absorb UV light, suggesting a potential for direct photolysis. While specific data for this compound is scarce, the direct photolysis half-life for the analogous compound N-nitrosopyrrolidine in an aqueous solution exposed to simulated sunlight was observed to be a rapid 14 minutes. nih.gov

There is a lack of specific experimental data on the hydrolysis of this compound under various pH conditions. However, the general reactivity of N-nitrosamines in acidic solutions suggests that hydrolysis, particularly at low pH, could contribute to its degradation.

Table 2: Summary of Compound Names

Compound Name
This compound
N'-Nitrosonornicotine
3-(4,5-dihydro-3H-pyrrol-2-yl)pyridine
3-vinylpyridine
3-Pyridinecarbonitrile
Myosmine
Nornicotine
1H-pyrrolo[2,3-b]pyridine
5,6-dimethyl-3H-pyrrolo[2,3-b]pyridine

Metabolic Biotransformation of 3 1 Nitrosopyrrolidin 2 Yl Pyridine

Major Metabolic Activation Pathways

The metabolic activation of NNN is a multi-step process that converts the relatively inert parent compound into highly reactive molecules capable of interacting with cellular macromolecules. This activation is predominantly initiated by a process known as α-hydroxylation. nih.govresearchgate.net

Alpha-Hydroxylation: 2′-Hydroxylation and 5′-Hydroxylation

The initial and rate-limiting step in the metabolic activation of NNN is the enzymatic addition of a hydroxyl group to one of the carbon atoms adjacent to the N-nitroso group, a process termed α-hydroxylation. nih.govnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net There are two main sites for this hydroxylation on the pyrrolidine (B122466) ring of NNN: the 2′-position and the 5′-position. wikipedia.orgnih.gov

2′-Hydroxylation: This pathway involves the formation of 2′-hydroxy-NNN. In humans, 2'-hydroxylation appears to be a more prevalent pathway compared to 5'-hydroxylation. wikipedia.org

5′-Hydroxylation: This pathway leads to the formation of 5′-hydroxy-NNN. While observed in humans, this pathway is often more predominant in non-primate animal models. wikipedia.orgnih.gov Studies in rats have shown that 5'-hydroxylation is a significant activation pathway, with the resulting DNA adducts found in high levels in the lung and nasal cavity. nih.gov

The stereochemistry of NNN, which exists as (R) and (S) enantiomers, influences the preference for these pathways. For instance, the (S)-enantiomer tends to favor the 2'-hydroxylation pathway, while the (R)-enantiomer has a slight preference for the 5'-hydroxylation pathway. nih.govresearchgate.net

Spontaneous Decomposition of Hydroxylated Intermediates

The α-hydroxylated intermediates, 2′-hydroxy-NNN and 5′-hydroxy-NNN, are highly unstable. aacrjournals.org They undergo spontaneous, non-enzymatic decomposition, leading to the opening of the pyrrolidine ring. wikipedia.orgnih.gov

The decomposition of 2′-hydroxy-NNN yields intermediates that can ultimately form 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) and myosmine. aacrjournals.org Similarly, the breakdown of 5′-hydroxy-NNN primarily results in the formation of 2-hydroxy-5-(3-pyridyl)tetrahydrofuran. aacrjournals.org The instability of these hydroxylated compounds is a key feature of the activation process, as their decomposition is what gives rise to the subsequent reactive species. aacrjournals.org

Formation of Reactive Electrophilic Intermediates (Diazohydroxides and Alkyldiazonium Ions)

The spontaneous decomposition of the α-hydroxylated NNN derivatives generates highly reactive electrophilic intermediates. nih.govaacrjournals.org These include diazohydroxides, which are transient species that quickly convert to even more reactive alkyldiazonium ions. nih.govorgoreview.com

The formation of these diazonium ions is a crucial step in the mechanism of NNN's carcinogenicity. nih.gov These electrophilic ions, such as the pyridyloxobutyl (POB) diazonium ion derived from 2'-hydroxylation, are capable of reacting with nucleophilic sites on DNA, leading to the formation of DNA adducts. nih.govmdpi.com This covalent modification of DNA is widely considered to be a primary event in the initiation of cancer. nih.gov

Enzymes Involved in Biotransformation

The metabolic conversion of NNN is orchestrated by a complex interplay of various enzyme systems, with the cytochrome P450 monooxygenases playing a central role.

Cytochrome P450 Monooxygenases (CYPs): Isoform Specificity and Catalytic Mechanisms

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary catalysts for the metabolic activation of NNN. nih.govresearchgate.netyoutube.comyoutube.com They are responsible for the initial α-hydroxylation steps. nih.gov Various CYP isoforms have been shown to metabolize NNN, with their expression and activity levels influencing the rate and pathway of metabolism. nih.govnih.gov

Several human CYP isoforms, including members of the CYP2A and CYP3A subfamilies, are involved in NNN metabolism. nih.govnih.gov Specifically, CYP2A13, highly expressed in the human respiratory tract, and CYP2A6, found predominantly in the liver, are known to be efficient catalysts of NNN hydroxylation. nih.govnih.gov The catalytic mechanism involves the transfer of an oxygen atom from molecular oxygen to the NNN substrate, a process that requires a reductase partner, NADPH-cytochrome P450 reductase, to supply electrons. youtube.com The active site of the CYP enzyme binds the NNN molecule, and through a complex cycle, the hydroxylation occurs. youtube.com The specificity of different CYP isoforms for either 2'- or 5'-hydroxylation contributes to the tissue-specific patterns of NNN-induced carcinogenesis. nih.govnih.gov For instance, studies have indicated that CYP2A6 plays a critical role in the 5'-hydroxylation of NNN in the human liver. nih.gov

Other Enzymatic Systems and Their Roles in NNN Metabolism

While CYPs are the main drivers of metabolic activation, other enzymatic systems can also participate in the broader metabolism of NNN. These pathways can sometimes lead to detoxification products. For example, N-oxidation of the pyridine (B92270) ring of NNN, catalyzed by enzymes that are not yet fully characterized, is considered a detoxification pathway. mdpi.comnih.gov Additionally, conjugation reactions, such as glucuronidation, can occur. mdpi.com These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs), increase the water solubility of metabolites, facilitating their excretion. youtube.com Other enzymes, such as aldo-keto reductases, may also play a role in the metabolism of downstream products of NNN biotransformation. mdpi.com

Detoxification and Deactivation Pathways

Detoxification of 3-(1-nitrosopyrrolidin-2-yl)pyridine (B7826418) primarily occurs through oxidation of the pyridine ring, removal of the nitroso group, and further conversion into highly polar end products.

A significant detoxification pathway for this compound is the oxidation of the nitrogen atom in the pyridine ring to form this compound-N-oxide. nih.gov This reaction is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The addition of an oxygen atom to the pyridine nitrogen increases the polarity of the molecule, facilitating its excretion. scripps.eduwikipedia.org This N-oxidation is a well-established metabolic route for various pyridine-containing compounds. arkat-usa.orgmdpi.com The resulting N-oxide is generally considered a detoxified metabolite, as this modification often reduces biological activity and enhances water solubility for elimination.

Denitrosation involves the removal of the nitroso group (-N=O) from the pyrrolidine ring, a critical step in deactivating the compound. This process can occur through enzymatic pathways, effectively neutralizing the molecule. The removal of the nitroso group is considered a key detoxification reaction.

Following initial metabolic steps such as hydroxylation, the resulting intermediates can undergo further oxidation to form highly polar end products. These metabolites include various hydroxy acids and lactols. The formation of these compounds represents the final stages of detoxification, rendering the original compound water-soluble and easily excretable. These end metabolites are typically the result of multiple enzymatic processes that break down the ring structures or add polar functional groups.

Stereoselective Metabolism of this compound Enantiomers in In Vitro and In Vivo Animal Models

This compound is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (R)- and (S)-3-(1-nitrosopyrrolidin-2-yl)pyridine. Research has shown that the metabolism of these enantiomers is stereoselective, meaning that enzymes in the body process each form differently. nih.gov This stereoselectivity has been observed in both in vitro experiments using isolated enzymes or cell cultures and in in vivo studies using animal models. nih.govmdpi.com

Metabolizing enzymes often show a preference for one enantiomer over the other, leading to different rates and pathways of metabolism. nih.gov This can result in one enantiomer being metabolized and cleared from the body more quickly than the other. For instance, in vitro studies using rat liver microsomes have demonstrated that the formation rates of various metabolites can differ significantly between the (R)- and (S)-enantiomers. nih.gov

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation by 3-(1-Nitrosopyrrolidin-2-yl)pyridine (B7826418) Metabolites

Metabolic activation of NNN proceeds mainly through two hydroxylation pathways: 2'-hydroxylation and 5'-hydroxylation of the pyrrolidine (B122466) ring. nih.govwikipedia.org Both pathways generate unstable intermediates that ultimately form diazonium ions capable of reacting with DNA. mdpi.com The 2'-hydroxylation pathway is considered particularly important for NNN's carcinogenic activity, leading to the formation of pyridyloxobutyl (POB) DNA adducts. nih.govnih.gov

Characterization of DNA Adduct Structures

The reaction of NNN-derived metabolites with DNA results in a variety of adducts. The most extensively studied are the pyridyloxobutyl (POB)-DNA adducts, which arise from the 2'-hydroxylation pathway. nih.govnih.gov

Pyridyloxobutyl (POB)-DNA Adducts: These adducts are formed when the 4-(3-pyridyl)-4-oxobutanediazonium ion, a product of 2'-hydroxylation, alkylates DNA bases. mdpi.comnih.gov Key POB-DNA adducts that have been identified and quantified include O²-[4-oxo-4-(3-pyridyl)butyl]thymidine (O²-POB-dThd), 7-[4-oxo-4-(3-pyridyl)butyl]guanine (7-POB-Gua), O²-[4-oxo-4-(3-pyridyl)butyl]cytosine (O²-POB-Cyt), and O⁶-[4-oxo-4-(3-pyridyl)butyl]deoxyguanosine (O⁶-POB-dGuo). nih.govnih.gov The formation of these adducts is considered a critical step in the initiation of carcinogenesis by NNN. nih.govacs.org Upon acid or neutral thermal hydrolysis, many POB adducts release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.gov

Pyridyl-N-pyrrolidinyl (Py-Py)-DNA Adducts: While POB adducts are well-characterized, less is known about adducts arising from the 5'-hydroxylation pathway. This pathway is also capable of generating reactive intermediates that can form distinct DNA adducts.

Other Adducts: Research has also identified other specific adducts, though they are often discussed in the context of the related tobacco-specific nitrosamine (B1359907), NNK, which can also form POB adducts. mdpi.comnih.gov These include adducts to the DNA phosphate (B84403) backbone. nih.gov The structural characterization of adducts like N⁶-(4-hydroxy-1-(3-pyridyl)butan-1-yl)-2'-deoxyadenosine (N⁶-HPB-dAdo) and N⁶-(5-(3-pyridyl)tetrahydrofuran-2-yl)-2'-deoxyadenosine (N⁶-Py-THF-dAdo) provides further insight into the diverse ways NNN metabolites can damage DNA.

Site-Specific DNA Adducts on Nucleobases

The formation of NNN-derived DNA adducts is not random; specific nucleophilic sites on the DNA bases are targeted. The distribution and persistence of these adducts in different tissues can influence the organ-specific carcinogenicity of NNN. nih.govnih.gov

Deoxyguanosine: Guanine is a major target for pyridyloxobutylation. Adducts form at the N7 and O⁶ positions. nih.govnih.gov The O⁶-POB-dGuo adduct is particularly mutagenic as it can be misread by DNA polymerase during replication. acs.org The N7-POB-Gua adduct is often the most abundant POB adduct in certain tissues. nih.gov

Deoxyadenosine: Deoxyadenosine is also susceptible to adduction by NNN metabolites.

Deoxycytidine: The O² position of cytosine is a known site for pyridyloxobutylation, forming O²-POB-Cyt. nih.gov

Deoxythymidine: The O² position of thymine (B56734) is another significant target, leading to the formation of O²-POB-dThd, which is often a major adduct found in liver DNA. nih.gov

AdductTarget NucleobasePredominant Tissue Location (in rats)
7-POB-GuaDeoxyguanosine (N7)Esophagus, Oral Mucosa
O²-POB-dThdDeoxythymidine (O²)Liver
O²-POB-CytDeoxycytidine (O²)Esophagus, Liver
O⁶-POB-dGuoDeoxyguanosine (O⁶)Detected but often at low levels

Kinetic and Mechanistic Studies of Adduct Formation in Model Systems

Kinetic studies in rat models have provided insights into the formation and persistence of POB-DNA adducts. Following chronic administration of NNN, these adducts accumulate in target tissues. nih.gov The levels of total POB-DNA adducts were found to be significantly higher in rats treated with (S)-NNN compared to (R)-NNN, with these differences being statistically significant at various time points. nih.govacs.org For instance, in liver tissue, (S)-NNN treatment resulted in 5 to 8 times higher total POB-DNA adduct levels than (R)-NNN. nih.gov

Adduct levels in tissues like the esophageal and oral mucosa were generally higher in (S)-NNN treated rats. nih.gov Furthermore, DNA adducts were found to persist in all tissues throughout a 70-week study period, indicating inefficient repair. nih.gov This lack of substantial repair, particularly for adducts like 7-POB-dGuo in the rat oral cavity and esophagus, is thought to be a significant factor in NNN's carcinogenicity. nih.gov

Protein Adduct Formation and Interactions with Cellular Components

While DNA adducts are a primary focus, metabolites of NNN can also react with proteins and other cellular components. One study using quantitative proteomics on human skin fibroblast cells exposed to NNN identified significant changes in the expression of 191 proteins. nih.gov A key finding was the down-regulation of several subunits of myosin, particularly nonmuscle myosin II. nih.gov Additionally, the expression of various extracellular matrix proteins and proteins involved in cellular adhesion was altered. nih.gov These findings suggest that NNN can interfere with fibroblast motility, which was supported by in vitro wound healing assays showing reduced migration of dermal fibroblasts after NNN exposure. nih.gov Hemoglobin adducts have also been detected in tobacco users, resulting from the metabolic activation of NNN. nih.gov

Cellular and Subcellular Molecular Perturbations Induced by this compound and its Metabolites

The formation of DNA adducts by NNN metabolites can trigger a range of cellular and subcellular disturbances. These adducts can physically block the DNA replication machinery, leading to stalled replication forks and single-strand breaks. nih.gov If not properly repaired, these lesions can lead to mutations during subsequent rounds of DNA replication.

The presence of DNA adducts activates cellular DNA repair pathways. nih.govjhu.edu However, some adducts may be repaired inefficiently, or the repair process itself can be error-prone, contributing to mutagenesis. nih.gov For example, the O⁶-pobG adduct is a substrate for the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). acs.org While AGT can protect cells from the mutagenic effects of such adducts, high levels of adduct formation can overwhelm the cell's repair capacity. acs.org The inhibition of DNA repair enzymes is a known mechanism by which some carcinogens can enhance their own effects, and it is a strategy being explored in cancer therapy to sensitize tumor cells to DNA-damaging agents. nih.govjhu.edumdpi.comnih.gov The cellular response to NNN-induced damage also involves complex signaling pathways that regulate the cell cycle and apoptosis. mdpi.com Persistent DNA damage can lead to the accumulation of mutations in critical genes that control cell growth, ultimately contributing to neoplastic transformation.

Structure Activity Relationship Sar Studies of 3 1 Nitrosopyrrolidin 2 Yl Pyridine and Its Analogs

Correlation of Chemical Structure with Metabolic Activation Susceptibility and Regioselectivity

The metabolic activation of NNN is a critical initiating step in its carcinogenic process. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the pyrrolidine (B122466) ring at the C2' and C5' positions (α-hydroxylation). This enzymatic process is highly dependent on the chemical structure of the NNN molecule and its analogs, influencing both the susceptibility to metabolic activation and the regioselectivity of the hydroxylation.

The two primary pathways of metabolic activation are 2'-hydroxylation and 5'-hydroxylation. The 2'-hydroxylation pathway is considered the major route leading to the formation of DNA adducts that are strongly implicated in esophageal and oral cavity cancers. nih.gov The regioselectivity of this process is significantly influenced by the stereochemistry at the C2' position of the pyrrolidine ring.

Furthermore, substitutions on the pyridine (B92270) ring can alter the electronic properties of the molecule, which in turn can affect the rate and pathway of metabolic activation. nih.gov For instance, electron-withdrawing groups on the pyridine ring can decrease the electron density on the pyridine nitrogen, potentially influencing its interaction with metabolic enzymes. nih.gov

Table 1: Research Findings on the Correlation of Chemical Structure with Metabolic Activation and Regioselectivity

Compound/FeatureMetabolic Pathway FavoredKey Findings
(S)-NNN 2'-hydroxylationPredominantly metabolized via the more carcinogenic 2'-hydroxylation pathway in rat esophagus models. nih.gov
(R)-NNN 5'-hydroxylationFavors the 5'-hydroxylation pathway, which is considered a less potent activation route. nih.gov
Pyridine Ring Substituents VariesElectron-withdrawing or donating groups on the pyridine ring can alter the electronic properties and thus the susceptibility to metabolic activation. nih.gov

This table is based on data from the referenced studies and provides a simplified overview of complex biological processes.

Influence of Stereochemistry on Biotransformation and Molecular Interaction Profiles

Stereochemistry plays a pivotal role in the biotransformation of NNN, dictating the preferred metabolic pathway and, consequently, its carcinogenic potency. NNN exists as two enantiomers, (S)-NNN and (R)-NNN, due to the chiral center at the C2 position of the pyrrolidine ring.

Studies have demonstrated a clear stereoselective metabolism of these enantiomers. In cultured rat esophagus, (S)-NNN is predominantly metabolized through 2'-hydroxylation, while (R)-NNN is mainly metabolized through 5'-hydroxylation. nih.gov This difference is critical, as the 2'-hydroxylation pathway leads to the formation of a reactive diazonium ion that can pyridyloxobutylate DNA, a key event in tumor initiation. mdpi.com The 2'-hydroxylation to 5'-hydroxylation metabolite ratio for (S)-NNN is significantly higher than for (R)-NNN, indicating that the (S)-enantiomer is more readily converted into its ultimate carcinogenic form in this target tissue. nih.gov

The stereochemistry also influences the interaction of NNN with the active sites of metabolizing enzymes, such as cytochrome P450s. Molecular docking studies suggest that the orientation of the enantiomers within the enzyme's active site determines which α-carbon is more accessible for hydroxylation. The (S)-enantiomer of naringenin, a chiral flavanone, has been shown to be a more potent inhibitor of certain CYP isoforms compared to its (R)-enantiomer, highlighting the general importance of stereochemistry in enzyme-ligand interactions. nih.gov Similarly, the differential metabolism of (S)- and (R)-NNN is attributed to their distinct binding orientations within the active site of CYP enzymes. nih.gov

Table 2: Influence of Stereochemistry on NNN Biotransformation

EnantiomerPredominant Metabolic PathwayResulting DNA AdductsCarcinogenic Potency
(S)-NNN 2'-hydroxylation nih.govPyridyloxobutyl (POB)-DNA adducts mdpi.comMore potent carcinogen mdpi.com
(R)-NNN 5'-hydroxylation nih.govPyridyl-N-pyrrolidinyl (py-py)-DNA adducts nih.govLess potent carcinogen mdpi.com

This table summarizes findings from multiple studies to illustrate the impact of stereochemistry on the biological fate of NNN.

Predictive Modeling for Chemical Reactivity and Biological Interactions based on Structural Features

Predictive modeling has emerged as a valuable tool for understanding the relationship between the structural features of NNN and its analogs and their chemical reactivity and biological interactions. These models aim to forecast the carcinogenic potential of these compounds without the need for extensive and time-consuming animal testing.

One approach involves the use of Density Functional Theory (DFT) calculations to model the metabolic activation pathways of NNN. nih.gov These calculations can determine the energy barriers for different reactions, such as 2'- and 5'-hydroxylation. For instance, DFT studies have shown that for (S)-NNN, the energy barrier for 2'-hydroxylation is lower than for 5'-hydroxylation, which aligns with experimental observations of its preferred metabolic route. nih.gov Conversely, for (R)-NNN, the energy barrier for 5'-hydroxylation is predicted to be more favorable. nih.gov

Molecular docking simulations are another predictive tool used to visualize and analyze the interaction between NNN enantiomers and the active sites of CYP enzymes. nih.gov These models can help explain the stereoselectivity of metabolism by showing how each enantiomer fits into the enzyme's binding pocket, thus exposing different carbon atoms to the catalytic site. For example, docking studies with human CYP2A13, an enzyme known to metabolize NNN, can provide insights into the specific amino acid residues that interact with each enantiomer and influence the regioselectivity of hydroxylation.

Table 3: Predictive Modeling Data for NNN Metabolic Activation

Modeling TechniqueStructural Feature AnalyzedPredicted Outcome
Density Functional Theory (DFT) Energy barriers for hydroxylation of (S)-NNNLower energy barrier for 2'-hydroxylation compared to 5'-hydroxylation. nih.gov
Density Functional Theory (DFT) Energy barriers for hydroxylation of (R)-NNNLower energy barrier for 5'-hydroxylation compared to 2'-hydroxylation. nih.gov
Molecular Docking Binding orientation of NNN enantiomers in CYP active siteDifferential binding poses explain the observed stereoselectivity of metabolism. nih.gov

This table showcases how computational modeling can predict the chemical behavior of NNN based on its structural properties.

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationships, QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structures of a series of compounds with their biological activities. For nitrosamines like NNN, QSAR studies aim to develop mathematical models that can predict their carcinogenic potency based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., partition coefficient). By analyzing a dataset of nitrosamines with known carcinogenic activities, QSAR models can identify the key structural features that contribute to or detract from their carcinogenicity.

For example, a QSAR model for a series of nitroso-compounds found that the length of alkyl chains and the position of substituents significantly influence carcinogenic potential. nih.gov While a specific, highly detailed QSAR model solely for NNN and its close analogs is not extensively reported in the provided context, the principles of QSAR are broadly applicable. Such models for nitrosamines often highlight the importance of the stability of the α-carbon radical formed during metabolic activation and the electronic properties of the molecule that influence its interaction with metabolizing enzymes. More advanced 3D-QSAR models can also provide a three-dimensional representation of the pharmacophore, highlighting the spatial arrangement of structural features necessary for carcinogenic activity.

Table 4: Principles of QSAR in the Context of NNN Carcinogenicity

QSAR PrincipleApplication to NNN and Analogs
Identification of Key Molecular Descriptors Correlating properties like electronic charge distribution and steric parameters with carcinogenic potency.
Predictive Modeling Developing mathematical equations to predict the carcinogenicity of untested NNN analogs based on their structural features.
Mechanistic Insight Providing hypotheses about the structural requirements for efficient metabolic activation and DNA adduction.

This table outlines the general application of QSAR methodologies for understanding the structure-activity relationships of nitrosamines like NNN.

Advanced Analytical Methodologies for 3 1 Nitrosopyrrolidin 2 Yl Pyridine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for 3-(1-Nitrosopyrrolidin-2-yl)pyridine (B7826418), enabling its separation from complex matrices for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods employed, each offering distinct advantages for the analysis of this and related tobacco-specific nitrosamines (TSNAs).

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. adsbiotec.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com By manipulating the composition of the mobile phase and the nature of the stationary phase, researchers can achieve efficient separation of the target compound from other components in a sample. sigmaaldrich.com

In the context of TSNA analysis, HPLC is often coupled with a Thermal Energy Analyzer (TEA) detector, a combination known as HPLC-TEA, which provides high selectivity for nitrosamines. nih.gov Research has focused on developing improved HPLC systems to effectively separate metabolites of nicotine-derived nitrosamines. One such system utilized a 5-micron octadecylsilane bonded column and employed aqueous sodium acetate-methanol gradients at varying pH levels. nih.gov This approach significantly reduced analysis times compared to older methods using 10-micron columns and allowed for the separation of E and Z isomers of related nitrosamine (B1359907) metabolites. nih.gov The study of chromatographic behavior at different pH values (from 4.0 to 7.5) demonstrated that the retention times of several metabolites could be significantly altered, providing an additional layer of confirmation for metabolite identification and allowing for the optimization of separation conditions. nih.gov

Table 1: HPLC Parameters for Nitrosamine Metabolite Analysis

Parameter Description Reference
Column 5-micron octadecylsilane bonded column nih.gov
Mobile Phase Aqueous sodium acetate-methanol gradients nih.gov
pH Range Studied 4.0 to 7.5 nih.gov
Typical Analysis Time 30-50 minutes for various metabolites nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique used for the analysis of volatile and thermally stable compounds. For the analysis of this compound and other TSNAs, GC is almost exclusively paired with a Thermal Energy Analyzer (TEA), which offers excellent sensitivity and specificity for nitroso compounds. canada.cafilab.fr The GC-TEA method involves extracting the TSNAs from a sample, often using a buffered aqueous solution to prevent artifact formation, followed by enrichment using a solvent like dichloromethane and column chromatography cleanup. canada.ca The purified fraction is then injected into the GC system for analysis. canada.ca

The separation in GC occurs as the volatilized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. filab.fr Different compounds travel through the column at different rates depending on their physical and chemical properties, leading to their separation. filab.fr For TSNA analysis, specific temperature programs are used to optimize the separation of compounds like N-nitrosonornicotine (NNN), N-nitrosoanatabine (NAT), N-nitrosoanabasine (NAB), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). healthycanadians.gc.ca

Table 2: Typical GC-TEA Operating Conditions for TSNA Analysis

Parameter Condition Reference
Carrier Gas Helium healthycanadians.gc.ca
Injector Temperature Programmable, e.g., 35 to 220 °C healthycanadians.gc.ca
Oven Temperature Program e.g., 50 to 170 to 212 °C healthycanadians.gc.ca
TEA Interface Temperature 240 °C healthycanadians.gc.ca
TEA Furnace Temperature 500-525 °C healthycanadians.gc.ca
Internal Standard N-nitrosoguvacoline (NG) canada.ca

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing critical information about the molecular weight and structure of a compound. mdpi.com When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and specificity for the analysis of this compound in complex research samples.

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Structure Elucidation and Quantification in Research Samples

Tandem Mass Spectrometry (MS/MS) significantly enhances the capabilities of both Liquid Chromatography (LC) and Gas Chromatography (GC) for the analysis of this compound. rsc.org This technique involves multiple stages of mass analysis, typically selection of a precursor ion, fragmentation of that ion, and analysis of the resulting product ions. This process provides a high degree of certainty in compound identification and quantification, even at very low concentrations. chromatographyonline.com

LC-MS/MS is particularly well-suited for quantifying endogenous compounds in biological matrices. nih.govnih.gov Validated LC-MS/MS methods can achieve high accuracy, precision, and reproducibility for the quantification of analytes in complex samples like tissues and biological fluids. nih.gov For instance, stable isotope-labeled internal standards are often used to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

GC-MS/MS is also a powerful tool, especially for nitrosamine analysis where low detection limits are required. restek.com Methods have been developed that demonstrate good linearity and low parts-per-billion (ppb) level limits of detection for a range of nitrosamines. restek.com In research involving human subjects, GC-MS/MS has been used to confirm the identity of TSNAs and their metabolites in urine, providing definitive evidence of their presence. nih.gov

Table 3: Tandem Mass Spectrometry Applications for Nitrosamine Analysis

Technique Application Key Features Reference
LC-MS/MS Quantification of endogenous compounds in biological samples High accuracy, precision, and reproducibility; Use of stable isotope internal standards nih.govnih.gov
GC-MS/MS Analysis of nitrosamine impurities Low ppb detection limits; Good linearity restek.com
GC-MS/MS Confirmation of analyte identity in human urine Confirmatory analysis of TSNAs and their metabolites nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound and its metabolites or adducts. nih.gov This capability is crucial for identifying unknown compounds and for distinguishing between molecules with very similar masses. nih.gov HRMS, often utilizing Orbitrap instrumentation, has advanced the field of adductomics—the study of adducts to macromolecules like DNA and RNA. nih.gov

The accurate mass data obtained from HRMS improves the resolving power to detect adducts in complex mixtures. nih.gov In the context of this compound research, HRMS is instrumental in characterizing its metabolic products and any DNA or RNA adducts that may form. By analyzing the fragmentation patterns and precise masses of these molecules, researchers can elucidate their structures. researchgate.net Data-independent acquisition (DIA) modes in HRMS allow for the collection of comprehensive MS/MS data on all precursor ions, enabling retrospective analysis as new research questions arise. nih.govresearchgate.net This is particularly valuable in untargeted analyses aimed at discovering novel metabolites and adducts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of the Compound, Metabolites, and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise chemical structure of molecules. unl.edu It is based on the magnetic properties of atomic nuclei and provides detailed information about the connectivity of atoms and their spatial relationships. unl.edu For this compound, its metabolites, and any resulting adducts, NMR is the definitive method for structural confirmation. cleanchemlab.com

A typical NMR analysis provides several key pieces of information, including chemical shifts, coupling constants, peak intensities, and relaxation times, which together paint a complete picture of the molecule's structure. unl.edu One-dimensional (1D) ¹H NMR is frequently used for initial structural confirmation. acs.org For more complex structures, such as metabolites where the site of modification is unknown, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) are employed. nih.gov These experiments reveal which protons are coupled to each other, allowing for the piecing together of the molecular framework. nih.gov

In the field of metabolomics, NMR is a valuable tool for understanding biotransformation pathways. unl.edu It can be used to identify and quantify metabolites in biological samples, providing insights into metabolic processes. researchgate.net The non-destructive nature of NMR allows the sample to be recovered for further analysis by other techniques, such as mass spectrometry. nih.gov

Sample Preparation and Extraction Techniques for Complex Research Matrices (e.g., Tobacco Products, In Vitro Biological Samples, Animal Tissues)

Effective sample preparation is a critical initial step to isolate this compound from interfering substances within complex matrices, concentrate it to detectable levels, and ensure compatibility with analytical instrumentation. researchgate.net The choice of technique is highly dependent on the specific characteristics of the sample matrix.

Tobacco Products: For tobacco products, a common and straightforward approach involves solvent extraction. chromatographyonline.com A widely adopted method includes the following steps:

A weighed amount of the homogenized tobacco sample (e.g., 0.25 g to 1.0 g) is placed in an extraction vessel. chromatographyonline.comfda.gov

An internal standard solution, such as ¹³C₆-NNN, is added to the sample to correct for variations during sample preparation and analysis. chromatographyonline.comfda.gov

The sample is then extracted with an aqueous buffer, typically 100 mM ammonium acetate solution, by shaking for a specified period (e.g., 30 to 60 minutes). fda.govcanada.ca

Following extraction, the mixture is filtered through a membrane filter (e.g., 0.45 µm) to remove particulate matter before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comfda.gov In some cases, the extract may require further dilution to fall within the calibration range of the instrument. chromatographyonline.com

Molecularly imprinted polymers (MIPs) have also been utilized as a selective extraction method for tobacco-specific nitrosamines from tobacco products, offering the advantage of direct analysis without extensive sample cleanup. frontiersin.org

In Vitro Biological Samples: Analysis of this compound in in vitro biological samples, such as cell culture media or plasma, often employs liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For human plasma, a validated LC-MS/MS method utilizes LLE for sample cleanup and concentration. nih.gov SPE is another powerful technique for isolating nitrosamines from aqueous samples, using a solid sorbent to retain the analyte while allowing interfering components to be washed away. researchgate.netusp.org The choice between LLE and SPE depends on factors like the required sensitivity, sample volume, and the nature of the interfering substances.

For studies involving DNA adducts in in vitro systems, purification of oligonucleotides is often achieved through solid-phase extraction after enzymatic digestion of the DNA. nih.gov

Animal Tissues: The analysis of this compound in animal tissues presents a greater challenge due to the high content of proteins, lipids, and other endogenous components. Sample preparation for animal tissues typically involves:

Homogenization: The tissue is first homogenized to ensure a uniform sample and to disrupt the cellular structures, releasing the analyte. mdpi.com This is often done under cryogenic conditions to prevent degradation. mdpi.comnih.gov

Extraction: The homogenized tissue is then subjected to an extraction procedure. This can involve solvent extraction, often with a buffer solution, or more advanced techniques. For porcine buccal epithelium tissue, a method was developed involving extraction with phosphate-buffered saline (PBS). nih.gov

Cleanup: Due to the complexity of the tissue matrix, a cleanup step is almost always necessary to remove interferences. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.netnih.gov For instance, in the analysis of trace metals in aquatic biological tissue, a digestion step with nitric acid is employed. nemi.gov While this is for metals, it highlights the rigorous preparation required for tissue samples.

The following table summarizes common sample preparation techniques for different matrices:

MatrixTechniqueKey Steps
Tobacco Products Solvent ExtractionHomogenization, addition of internal standard, extraction with ammonium acetate, filtration.
In Vitro Samples (e.g., Plasma) Liquid-Liquid Extraction (LLE)Extraction of the analyte into an immiscible organic solvent.
In Vitro Samples Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent, followed by washing and elution.
Animal Tissues Homogenization & ExtractionCryogenic homogenization, extraction with appropriate solvents/buffers, followed by cleanup steps like SPE.

Quantitative Analysis Method Validation (Accuracy, Precision, Limits of Detection and Quantification) for Research Assays

Method validation is essential to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible data. latu.org.uy For the quantitative analysis of this compound, key validation parameters include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). demarcheiso17025.com

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true or accepted value, while precision describes the closeness of repeated measurements to each other. youtube.comyoutube.com These are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on multiple days.

For example, a validated LC-MS/MS method for NNN in human plasma demonstrated an average accuracy of 98.7% and a precision (expressed as coefficient of variation, CV) of 7.5%. nih.gov Another method for analyzing NNN in porcine buccal epithelium tissue and PBS extracts of smokeless tobacco products reported an accuracy in the range of 81.1% – 117% and repeatability (a measure of precision) between 1.5% and 13.6%. nih.gov For tobacco products, a method using a molecularly imprinted polymer column showed accuracy for six concentration points between 92.4% and 110%, with precision ranging from 2.5% to 8.2%. frontiersin.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. youtube.comquanterix.com

Different methods report varying LODs and LOQs depending on the matrix and instrumentation. For instance, a highly sensitive method for NNN in human plasma achieved an LOQ of 0.3 pg/mL. nih.gov In the analysis of tobacco products using a MIP-packed HPLC column, the LOD was 0.03 ng/mL and the LOQ was 0.1 ng/mL. frontiersin.org A method developed for porcine buccal epithelium determined the LOD for NNN to be 0.006 ng/mL. nih.gov

The following interactive table provides a summary of validation parameters from various studies on the quantitative analysis of this compound.

MatrixAnalytical MethodAccuracy (%)Precision (%CV)LODLOQ
Human Plasma LC-MS/MS98.7 (average)7.5 (average)Not Reported0.3 pg/mL
Tobacco Products LC-MS/MS with MIP column92.4 - 1102.5 - 8.20.03 ng/mL0.1 ng/mL
Porcine Buccal Epithelium UHPLC-MS/MS81.1 - 1171.5 - 13.60.006 ng/mLNot Reported
Smokeless Tobacco HPLC-MS/MSNot specified< 5% for 300 ng/gNot Reported300 ng/g (as per method)

These validated methodologies provide the foundation for accurate and reliable quantification of this compound in diverse and complex matrices, which is crucial for advancing research in tobacco product analysis and toxicology.

Computational and Theoretical Studies on 3 1 Nitrosopyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in dissecting the energetics and mechanisms of NNN's metabolic activation. researchgate.netnih.gov These calculations provide a detailed picture of the electronic structure of the molecule, allowing for the determination of reaction pathways, transition state energies, and the stability of various intermediates. researchgate.netwikipedia.orgyoutube.com

The metabolic activation of NNN is primarily initiated by cytochrome P450 (CYP) enzymes through hydroxylation at the 2'- and 5'-positions of the pyrrolidine (B122466) ring. researchgate.netnih.gov DFT calculations have been employed to unravel the intricacies of these hydroxylation reactions. researchgate.net Studies have shown that the energy barriers for 2'- and 5'-hydroxylation are critical in determining the preferred metabolic pathway. researchgate.net For instance, DFT calculations have estimated the free energy barriers for these reactions, providing a quantitative basis for understanding why one pathway may be favored over another under certain biological conditions. researchgate.net

These computational approaches have also been used to characterize the non-enzymatic decomposition of the resulting α-hydroxyNNN intermediates. researchgate.net This decomposition leads to the formation of highly reactive diazonium ions, which are the ultimate carcinogenic species that can form adducts with DNA. nih.govresearchgate.net Quantum chemical calculations help in understanding the electronic properties of these diazonium ions and their propensity to react with nucleophilic sites on DNA bases. researchgate.net

Molecular Docking and Dynamics Simulations of Compound-Enzyme/DNA Interactions

To understand how NNN interacts with biological macromolecules, computational scientists utilize molecular docking and molecular dynamics (MD) simulations. researchgate.netnih.govresearchgate.net These techniques provide a three-dimensional view of the binding of NNN to the active sites of metabolizing enzymes, such as cytochrome P450s, and the subsequent interaction of its reactive metabolites with DNA. researchgate.netnih.govnih.gov

Molecular docking studies have been crucial in elucidating the binding orientation of NNN within the active sites of various CYP isoforms, including CYP2A6, CYP2A13, and CYP2A3. researchgate.net These simulations can predict the proximity of specific carbon atoms of NNN to the heme iron of the enzyme, which is essential for catalysis. researchgate.netnih.gov The docking results help to explain the observed regioselectivity of hydroxylation, that is, why certain positions on the NNN molecule are more susceptible to metabolic attack. researchgate.netresearchgate.net For example, the orientation of (R)-NNN versus (S)-NNN in the active site of a particular CYP enzyme can differ, leading to different metabolic outcomes. researchgate.net

Following the initial binding predicted by docking, molecular dynamics simulations can be used to model the dynamic behavior of the NNN-enzyme complex over time. researchgate.netresearchgate.net MD simulations provide insights into the conformational changes that may occur upon substrate binding and the stability of the interaction. researchgate.netnih.gov These simulations can also help to identify key amino acid residues within the enzyme's active site that are critical for substrate recognition and catalysis. nih.gov

Similarly, MD simulations are employed to study the interaction of NNN-derived diazonium ions with DNA. nih.govnih.govillinois.edu These simulations can model the formation of DNA adducts, showing how the reactive electrophile approaches and covalently binds to specific sites on DNA bases, such as the N7 position of guanine. researchgate.net By simulating the structure of the resulting DNA adducts within a double helix, researchers can gain insights into how these lesions might distort the DNA structure and lead to mutations during DNA replication. researchgate.net

In Silico Modeling of Metabolic Pathways and Adduct Formation Pathways

In silico modeling of metabolic pathways provides a systems-level view of the biotransformation of NNN. nih.govresearchgate.netnih.gov These models integrate data from various sources, including quantum chemical calculations and in vitro experiments, to construct a comprehensive network of the reactions involved in NNN metabolism. researchgate.netnorthwestern.edu

These models can simulate the flow of NNN through different metabolic routes, predicting the relative concentrations of various metabolites and reactive intermediates over time. nih.gov By altering parameters within the model, such as the activity of specific enzymes, researchers can simulate the effects of genetic polymorphisms or enzyme induction on the metabolic profile of NNN. nih.gov

A key application of these models is to predict the formation of specific DNA adducts. mdpi.comnih.gov By linking the metabolic activation pathways to the subsequent reactions with DNA, these models can estimate the levels of different types of DNA adducts that might be formed in a given tissue. nih.gov For example, models can differentiate between the adducts arising from 2'-hydroxylation and those from 5'-hydroxylation, which are structurally distinct. mdpi.com This is important because different adducts may have different mutagenic potentials.

These in silico pathway models are valuable tools for identifying critical nodes in the metabolic network, such as enzymes that play a major role in either the activation or detoxification of NNN. nih.govbiorxiv.org This information can be used to identify potential targets for chemopreventive interventions.

Predictive Toxicology Modeling Focused on Mechanistic Pathways and Molecular Interactions

Predictive toxicology modeling for NNN focuses on understanding the molecular initiating events and key events in the pathways leading to toxicity, rather than directly predicting health outcomes like cancer risk. numberanalytics.comnih.govyoutube.com These models leverage computational approaches to forecast the potential for NNN to cause cellular damage based on its chemical structure and its interactions at the molecular level. nih.govresearchgate.net

One approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. While traditional QSAR models correlate chemical structure with a toxicological endpoint, mechanistic QSAR models aim to link specific structural features of NNN to its ability to participate in key molecular events, such as binding to a particular receptor or forming a reactive intermediate.

Machine learning algorithms, such as support vector machines and neural networks, are increasingly being used in predictive toxicology. nih.govnih.gov These models can be trained on large datasets of chemical information and biological activity to recognize patterns that are predictive of specific toxicological mechanisms. For NNN, these models could be used to predict its potential to cause oxidative stress, DNA damage, or to interact with specific cellular signaling pathways based on its molecular properties and the properties of its metabolites. researchgate.net

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN)?

Answer:
The synthesis of NNN typically involves nitrosation of nornicotine or analogous pyrrolidine derivatives. A methodological approach includes:

  • Nitroso Group Introduction : Reacting nornicotine with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at controlled temperatures (0–5°C) to prevent over-nitrosation .
  • Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or HPLC (C18 columns) to isolate NNN from byproducts like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) .
  • Validation : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can this compound be detected and quantified in complex matrices like biological samples?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate NNN from tobacco or urine matrices .
  • Chromatography : Reverse-phase C18 column with a gradient of 0.1% formic acid in water/acetonitrile.
  • Quantification : Use deuterated internal standards (e.g., NNN-d₄) to correct for matrix effects. Limit of detection (LOD) is typically <0.1 ng/mL .

Advanced: What mechanistic pathways underlie the carcinogenicity of this compound?

Answer:
NNN is metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to reactive intermediates that form DNA adducts:

  • Metabolic Activation : α-Hydroxylation at the pyrrolidine ring generates diazonium ions, which alkylate DNA bases (e.g., guanine-N7 adducts), causing mutations .
  • Experimental Models : Use in vitro models (e.g., human bronchial epithelial cells) with 32^{32}P-postlabeling to quantify adduct formation. In vivo studies in rats show oral cavity and esophageal tumors at doses >14 ppm .

Advanced: How do microbial communities influence the formation of this compound in tobacco products?

Answer:
Microbial nitrate reductases and nitrosamine-forming bacteria (e.g., Pseudomonas) enhance NNN synthesis:

  • Mechanism : Microbial reduction of nitrate to nitrite increases nitrosating agents, promoting nitrosation of alkaloids like nornicotine .
  • Methodology : Metagenomic sequencing of smokeless tobacco (STP) microbiomes, coupled with LC-MS quantification of NNN, identifies Proteobacteria and Firmicutes as key contributors .
  • Control Strategies : Adding microbial inhibitors (e.g., sodium benzoate) reduces NNN levels by >50% in experimental STPs .

Advanced: What experimental designs address contradictions in reported stability data for this compound?

Answer:
NNN stability depends on pH, temperature, and light:

  • Degradation Studies : Store NNN in amber vials at -20°C (pH 7.0 buffer) to minimize decomposition. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days .
  • Contradictions Resolved : Discrepancies arise from matrix effects (e.g., tobacco vs. synthetic solutions). Use standardized buffers and isotopically labeled analogs to control for environmental variability .

Advanced: How can researchers differentiate this compound from structurally similar nitrosamines in analytical workflows?

Answer:
Chromatographic and Spectroscopic Strategies :

  • LC-MS/MS : Optimize collision energy to distinguish NNN (m/z 178.1 → 132.1) from NNK (m/z 208.1 → 122.1) .
  • Ion Mobility Spectrometry (IMS) : Resolve co-eluting isomers via drift-time differences .
  • Nuclear Magnetic Resonance (NMR) : 15^{15}N-labeled NNN enhances signal resolution in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.